3-Methyl-L-histidine is a natural product found in Apis cerana, Trypanosoma brucei, and Caenorhabditis elegans with data available.
3-Methylhistidine is a post-translationally modified amino acid found in actin and myosin and a derivative of histidine that has a methyl group bound to the nitrogen at position 3. Urinary levels of 3-methylhistidine are proportional to protein turnover and can be an indicator for myofibrillar protein degradation or a high protein diet.
3-Methyl-L-histidine
CAS No.: 368-16-1
Cat. No.: VC21537840
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 368-16-1 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 |
Standard InChI Key | JDHILDINMRGULE-LURJTMIESA-N |
Isomeric SMILES | CN1C=NC=C1C[C@@H](C(=O)O)N |
SMILES | CN1C=NC=C1CC(C(=O)O)N |
Canonical SMILES | CN1C=NC=C1CC(C(=O)O)N |
Chemical Identity and Properties
3-Methyl-L-histidine is characterized by specific chemical and physical properties that distinguish it from other histidine derivatives. It is formed through the posttranslational methylation of histidine residues in specific proteins.
Chemical Structure and Identification
3-Methyl-L-histidine features an imidazole ring with a methyl group attached to the nitrogen at position 3, differentiating it from its isomer, 1-methylhistidine. This structural distinction is critical as these isomers have different biological origins and implications .
Property | Value |
---|---|
Chemical Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
CAS Registry Number | 368-16-1 |
IUPAC Name | (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
Alternative Names | π-methyl-L-histidine, N3-Methyl-L-histidine, tau-methyl-L-histidine |
Physical Properties
The compound exists as a white to off-white crystalline solid or powder with specific physical characteristics that facilitate its identification and purification .
Physical Property | Characteristic |
---|---|
Appearance | White to off-white powder/crystalline solid |
Specific Rotation | +13 to +17 degrees (D/20°C)(c=2,dil.HCl) |
Solubility | Hygroscopic (tends to absorb moisture from air) |
Purity Standard | 80.5-84.4% (as reference material) |
Biochemical Origin and Formation
3-Methyl-L-histidine is primarily formed through posttranslational modification of proteins in the human body, with specific mechanisms governing its production.
Posttranslational Modification
The compound originates from the methylation of histidine residues found in specific proteins, particularly the contractile proteins actin and myosin . This methylation occurs after protein synthesis, representing a true posttranslational modification. Recent research has identified methyltransferases that catalyze histidine methylation, including METTL9, which has been shown to mediate the formation of the related 1-methylhistidine in mouse and human proteomes .
Protein Sources
The primary source of 3-Methyl-L-histidine is myofibrillar proteins, specifically actin and myosin, found abundantly in skeletal muscle . Approximately 75% of 3-Methyl-L-histidine in the body originates from skeletal muscle, with the remainder derived from other tissues, particularly skin and intestinal proteins .
Metabolic Significance
The metabolic fate of 3-Methyl-L-histidine makes it uniquely valuable as a biomarker for specific physiological processes.
Protein Catabolism Marker
A critical characteristic of 3-Methyl-L-histidine is that once released during protein catabolism, it cannot be reutilized for protein synthesis . This unique metabolic fate makes it an excellent marker for protein breakdown, particularly of muscle proteins. When myofibrillar proteins undergo degradation, 3-Methyl-L-histidine is released into the bloodstream and subsequently excreted in urine, providing a reliable index of muscle protein breakdown .
Factors Affecting 3-Methyl-L-histidine Levels
Various physiological and dietary factors influence the concentration of 3-Methyl-L-histidine in biological fluids:
Factor | Effect on Levels | Mechanism |
---|---|---|
Muscle protein breakdown | Increase | Enhanced release from degrading myofibrillar proteins |
Meat consumption | Increase | Dietary intake of 3-Methyl-L-histidine from animal tissues |
Fasting states | Increase | Accelerated muscle protein catabolism |
Strenuous exercise | Increase | Elevated muscle turnover and damage |
Deficiencies in folic acid and B-12 | Increase | Altered protein metabolism |
Muscle wasting conditions | Variable | Initially elevated due to rapid breakdown |
Low protein intake | Decrease | Reduced muscle mass and protein turnover |
Clinical and Research Applications
The unique properties of 3-Methyl-L-histidine have led to its application in various research and clinical contexts.
Biomarker for Muscle Metabolism
As a reliable indicator of muscle protein breakdown, 3-Methyl-L-histidine is frequently employed in research studying protein turnover and muscle metabolism . It has proven particularly valuable in investigating conditions affecting muscle integrity and in nutritional studies focusing on protein metabolism.
Cardiovascular Risk Assessment
Recent research has suggested potential value for 3-Methyl-L-histidine levels as predictors of cardiovascular events and mortality . Paradoxically, low serum 3-Methyl-L-histidine levels in hemodialysis patients have been linked to an increased risk of cardiovascular events and mortality, indicating complex relationships between muscle metabolism markers and cardiovascular health that warrant further investigation .
Pharmacological Research
3-Methyl-L-histidine has been studied as a potential compound for treatments in combination with pharmacological PPARα agonists to stimulate protein breakdown pathways in skeletal muscle of rodents . This research direction may lead to therapeutic applications for conditions involving dysregulated muscle metabolism.
Dietary Considerations and Biomarker Utility
The presence of 3-Methyl-L-histidine in food sources has important implications for its use as a biomarker.
Meat Consumption Marker
Due to its presence in animal tissues, 3-Methyl-L-histidine has been proposed as a biomarker for meat intake in nutritional studies . This application helps researchers more objectively assess dietary patterns and compliance with dietary interventions.
Dietary Influence on Measurements
Meat consumption significantly affects 3-Methyl-L-histidine levels in biological fluids . In research settings examining endogenous muscle protein breakdown, subjects are typically placed on meat-free diets before sample collection to eliminate the confounding effect of dietary 3-Methyl-L-histidine.
Analytical Considerations
The accurate measurement of 3-Methyl-L-histidine presents several challenges that must be addressed for reliable results.
Isomer Distinction
A critical consideration in 3-Methyl-L-histidine analysis is distinguishing between it and its isomer, 1-methylhistidine . These compounds have identical molecular weights but different structures and biological origins. There has been considerable confusion in the literature regarding the numbering of atoms in the imidazole ring of histidine, leading to inconsistent nomenclature .
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